molecular formula C8H10BrNO B8711875 (2-Amino-3-bromo-5-methylphenyl)methanol

(2-Amino-3-bromo-5-methylphenyl)methanol

Cat. No. B8711875
M. Wt: 216.07 g/mol
InChI Key: VOEZTUOMIAIGAK-UHFFFAOYSA-N
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Patent
US07259266B2

Procedure details

The 2-amino-3-bromo-5-methylbenzoic acid (20.0 g, 86.0 mmol) was dissolved in tetrahydrofuran (200 ml) and cooled to 0° C. A solution of borane dimethylsulfide complex (15.6 mL, 156.0 mmol) was dissolved in tetrahydrofuran (40 mL) and added dropwise. The solution was kept at 0° C. for an additional 30 minutes, warmed to room temperature for 2 h and finally refluxed for 16 h. The solution was cooled to room temperature and methanol (10 mL) added slowly to control the gas evolution. The solution was stirred for 30 minutes at room temperature and 1 N hydrochloric acid added. The solution was stirred for 3 h and solvent removed to a volume of about 100 mL. Water (200 mL) was added and the solution extracted with diethylether (200 mL). The aqueous layer was collected, adjusted to pH=12 with 1N sodium hydroxide which formed a solid in the solution. The solid was collected, dissolved in ethyl acetate (100 mL), dried over sodium sulfate and solvent removed at reduced pressure. The (2-amino-3-bromo-5-methylphenyl)methanol (9.5 g, 43.9 mmol) was obtained as a off white solid. (51% yield): HRMS m/z 216.0047; calcd for M+H 216.0024.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Br:11])=[CH:9][C:8]([CH3:12])=[CH:7][C:3]=1[C:4](O)=[O:5].CO.Cl>O1CCCC1>[NH2:1][C:2]1[C:10]([Br:11])=[CH:9][C:8]([CH3:12])=[CH:7][C:3]=1[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1Br)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
finally refluxed for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
STIRRING
Type
STIRRING
Details
The solution was stirred for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
solvent removed to a volume of about 100 mL
ADDITION
Type
ADDITION
Details
Water (200 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with diethylether (200 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was collected
CUSTOM
Type
CUSTOM
Details
formed a solid in the solution
CUSTOM
Type
CUSTOM
Details
The solid was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
removed at reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C=C(C=C1Br)C)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 43.9 mmol
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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